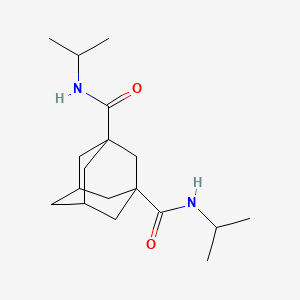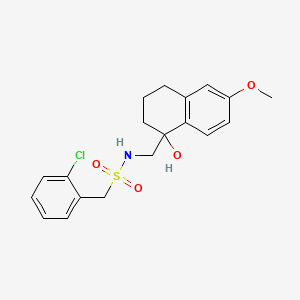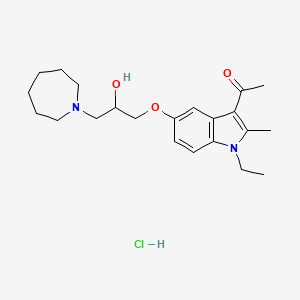![molecular formula C24H27N3O2 B2419067 3-cyclohexyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide CAS No. 906149-89-1](/img/structure/B2419067.png)
3-cyclohexyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclohexyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a cyclohexyl group, a quinazolinone moiety, and a propanamide linkage, making it a unique molecule with potential biological and chemical activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the reaction of anthranilic acid derivatives with appropriate reagents.
Attachment of the Phenyl Group: The phenyl group is introduced via a Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild conditions.
Cyclohexyl Group Addition: The cyclohexyl group is added through a Friedel-Crafts alkylation reaction.
Propanamide Formation: The final step involves the formation of the propanamide linkage through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-cyclohexyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazolinone compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
Oxidation Products: Quinazolinone derivatives with additional oxygen functionalities.
Reduction Products: Reduced quinazolinone compounds with altered oxidation states.
Substitution Products: Substituted quinazolinone derivatives with various functional groups.
科学的研究の応用
3-cyclohexyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-cyclohexyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
類似化合物との比較
Similar Compounds
- 3-cyclohexyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide
- 3-cyclohexyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide
Uniqueness
3-cyclohexyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide is unique due to its specific substitution pattern on the quinazolinone moiety, which may confer distinct biological and chemical properties compared to its analogs.
特性
IUPAC Name |
3-cyclohexyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-17-25-22-10-6-5-9-21(22)24(29)27(17)20-14-12-19(13-15-20)26-23(28)16-11-18-7-3-2-4-8-18/h5-6,9-10,12-15,18H,2-4,7-8,11,16H2,1H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWJEIHEAINGHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)CCC4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-oxo-N-(2,4,5-trichlorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2418984.png)
![ethyl 2-{[1,1'-biphenyl]-4-amido}-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2418987.png)
![4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B2418988.png)


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2418995.png)
![Tert-butyl [trans-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate](/img/structure/B2418997.png)
![tert-butyl n-{[3-(piperidin-4-yl)-1h-1,2,4-triazol-5-yl]methyl}carbamate](/img/structure/B2418998.png)
![2-(2-Chloro-6-fluorophenyl)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2419001.png)
![1-{3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidin-1-yl}prop-2-en-1-one](/img/structure/B2419002.png)


![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2419006.png)

